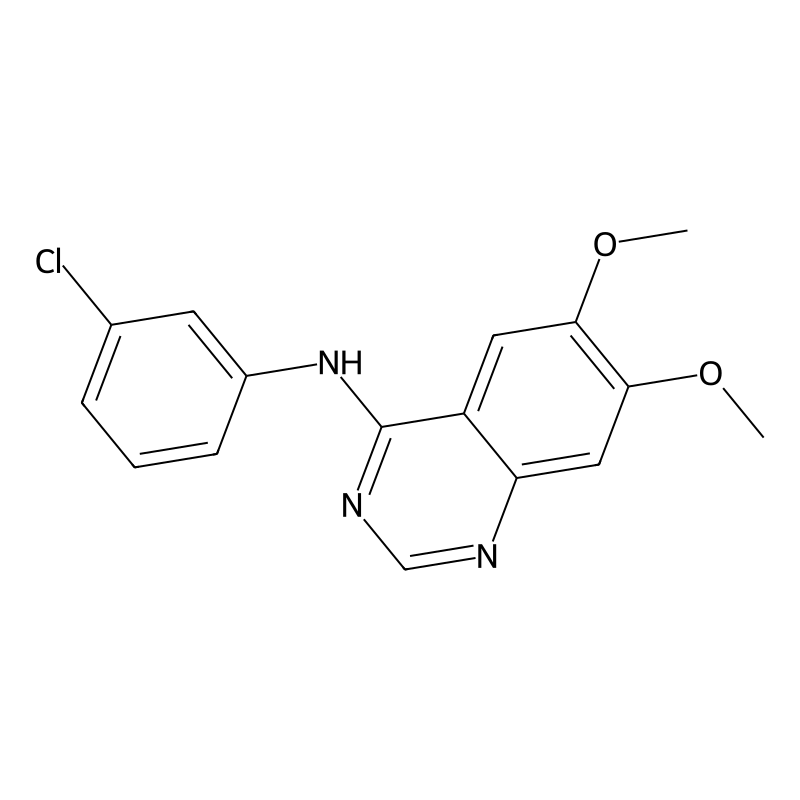

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound characterized by the molecular formula C16H14ClN3O2 and a molecular weight of approximately 315.76 g/mol. It features a quinazoline core substituted with a 3-chlorophenyl group and two methoxy groups at the 6 and 7 positions. This compound is known for its role as an epidermal growth factor receptor antagonist, making it significant in cancer research .

Research suggests N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine might act as a protein kinase inhibitor []. Protein kinases are enzymes that play a crucial role in various cellular processes. Inhibiting their activity could have implications in cell signaling and potentially disease development. However, the specific target kinases and the detailed mechanism of action require further investigation [].

Chemical Identity and Source:

N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine (N-(3-Cl-Ph)-DMQ) is an organic molecule belonging to the quinazolinone class. Several chemical suppliers offer N-(3-Cl-Ph)-DMQ, including Manchester Organics and Biosynth, indicating its availability for research purposes [, ].

The chemical behavior of N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is primarily influenced by its functional groups. It can undergo:

- Nucleophilic substitutions: The amine group can react with electrophiles.

- Electrophilic aromatic substitutions: The chlorophenyl ring can participate in further substitutions, potentially leading to derivatives with varied biological activities.

- Dealkylation reactions: The methoxy groups can be removed under certain conditions, altering the compound's properties and activities.

This compound exhibits notable biological activities:

- Epidermal Growth Factor Receptor Inhibition: It acts as an antagonist to the epidermal growth factor receptor, which is crucial in regulating cell growth and differentiation. This inhibition can suppress tumor growth in various cancers .

- Antineoplastic Properties: Due to its ability to inhibit cell proliferation, it has potential applications in cancer therapeutics .

The synthesis of N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine generally involves:

- Formation of the Quinazoline Core: Starting from appropriate precursors such as anthranilic acid derivatives.

- Substitution Reactions: Introducing the 3-chlorophenyl group and methoxy groups through nucleophilic substitution or coupling reactions.

- Purification: Techniques such as recrystallization or chromatography are employed to obtain pure product.

Specific synthetic routes may vary based on desired yields and purity levels.

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has several applications:

- Pharmaceutical Research: Primarily studied for its potential as an anti-cancer agent due to its inhibitory effects on the epidermal growth factor receptor.

- Biochemical Studies: Used as a tool compound in research to elucidate signaling pathways involving the epidermal growth factor receptor.

Interaction studies have shown that N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine effectively binds to the epidermal growth factor receptor, inhibiting its activity. This interaction has been characterized using techniques such as:

- Surface Plasmon Resonance: To measure binding affinities.

- Cell Viability Assays: To assess the biological impact of receptor inhibition on cancer cell lines.

Several compounds share structural similarities with N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine. Here are some notable examples:

Uniqueness

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine stands out due to its specific substitution pattern that enhances its binding affinity for the epidermal growth factor receptor compared to other similar compounds. Its unique methoxy substitutions contribute to its distinct pharmacological profile.

Classical Synthetic Routes from 6,7-Dimethoxyquinazolin-2,4-dione Precursors

The classical synthetic approach to N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine employs 6,7-dimethoxyquinazolin-2,4-dione as the foundational precursor, following well-established protocols for quinazoline chemistry . This methodology represents the most extensively validated route, with multiple variations documented in the pharmaceutical literature.

The conventional synthesis pathway originates from 3,4-dimethoxy benzaldehyde, as described in patent CN101353328B . This method emphasizes cost efficiency and reduced environmental impact by minimizing toxic solvents. The process begins with the oxidation of 3,4-dimethoxy benzaldehyde using hydrogen peroxide (1–50%) in a basic aqueous solution at 20–60°C for 2–10 hours, achieving yields greater than 85% without potassium permanganate, thereby reducing heavy metal waste . The nitration step employs concentrated nitric acid (65–97%) in trichloromethane at 15–50°C, with a molar ratio of 1:1.5–3 (3,4-dimethoxybenzoic acid : HNO₃) ensuring selective nitration at the ortho position relative to the carboxylic acid group .

A particularly robust alternative pathway utilizes veratrole as the starting material, proceeding through five consecutive reactions: nitration, reduction, carbamidation, cyclization hydrolysis, and alkalization refining [2]. In the nitration reaction, the concentration of nitric acid ranges from 25-68%, with the molar ratio of veratrole to nitric acid maintained at 1:1.5-10, at temperatures between -10 to 30°C for 1-10 hours [2]. The reduction reaction employs intermediate compound I with hydrogenation catalysts in organic solvents such as methanol, ethanol, or propanol, under hydrogen pressure of 0.5-5.0 MPa at temperatures of 30-100°C for 1-10 hours [2]. Raney nickel or palladium on carbon serve as effective hydrogenation catalysts, with catalyst loading at 0.001-0.2 times the mass of intermediate compound I [2].

The carbamidation reaction utilizes triphosgene and cyanamide in organic solvents including ethylene dichloride, trichloromethane, toluene, or benzene [2]. The molar ratio of intermediate II to triphosgene to cyanamide is maintained at 1:1-2:0.8-1.5, with reaction temperatures ranging from -10 to 100°C [2]. The cyclization hydrolysis reaction employs phosphorus pentachloride and phosphorus oxychloride at temperatures of 10-120°C for 2-5 hours, with molar ratios of intermediate III to phosphorus pentachloride to phosphorus oxychloride at 1:1-2:20-60 [2].

Microwave-Assisted and Solvent-Free Synthesis Approaches

Microwave-assisted synthesis has emerged as a transformative methodology for quinazoline derivatives, offering substantial improvements in reaction rates, yields, and energy efficiency [3] [4]. The application of microwave irradiation to solid-phase synthesis particularly advantageous as the acceleration of coupling and deprotection reactions leads to shorter cycle times and higher repetitive yields [5].

Microwave-assisted synthesis protocols typically utilize power settings of 25 Watts for 5 minutes at 75°C for acylation reactions, and 25 Watts for 1-3 minutes at 70°C for deprotection steps [5]. The methodology demonstrates remarkable efficiency in the synthesis of 6-methoxy-5,6-dihydro-5-azapurines using trimethyl orthoformate and acetic acid in acetonitrile, with irradiation at maximum microwave power up to 180 Watts at 180°C for 30 minutes [3]. After cooling, the reaction mixture requires concentration under reduced pressure followed by flash column chromatography for product isolation [3].

Solvent-free synthesis approaches represent an environmentally sustainable methodology for quinazoline-2,4-dione derivatives [6]. Under solvent-free conditions, quinazoline-2,4-diones are obtained in good to excellent yields from 2-aminobenzonitriles using only carbon dioxide (1 bar) and a catalytic amount of 1,5-diazabicyclo[4.3.0]non-5-ene at 120°C [6]. For example, 6,7-dimethoxyquinazoline-2,4-dione, which serves as a key intermediate for several pharmaceutical agents including Prazosin, Bunazosin, and Doxazosin, was synthesized successfully in 97% yield under these conditions [6].

Low melting mixture methodologies have also proven effective, utilizing maltose-dimethylurea-ammonium chloride as an inexpensive, non-toxic, and biodegradable reaction medium [7]. This approach facilitates catalyst-free synthesis of quinazoline derivatives through one-pot three-component reactions of 2-aminoaryl ketones, aldehydes, and ammonium acetate under aerobic oxidation conditions [7].

Catalytic Systems for Carbon-Nitrogen Bond Formation (Phosphorus Oxychloride, Laccase/2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

The formation of carbon-nitrogen bonds in quinazoline synthesis employs diverse catalytic systems, with phosphorus oxychloride representing the most widely utilized chlorinating agent for quinazolin-4-one activation [8] . The reaction of quinazolones with phosphorus oxychloride occurs in two distinct stages, which can be separated through appropriate temperature control [8]. An initial phosphorylation reaction occurs readily under basic conditions (tertiary amines with aqueous pKa greater than 9) at temperatures below 25°C to generate various phosphorylated intermediates [8]. Clean conversion of phosphorylated quinazolones to the corresponding chloroquinazoline is achieved by heating to 70-90°C [8].

Multiple phosphorylated intermediates involving both nitrogen and oxygen phosphorylation, with multiple substitution at phosphorus, have been identified through 1H, 31P, and 19F nuclear magnetic resonance monitoring [8]. Kinetic analysis reveals that various intermediates react with both chloride and dichlorophosphate, but product formation arises exclusively from reaction of oxygen-phosphorylated intermediates with chloride [8]. A minimum of 1 molar equivalent of phosphorus oxychloride is required for efficient conversion of intermediates to products [8].

The most widely employed method involves chlorination of 6,7-dimethoxyquinazolin-4-one using thionyl chloride in the presence of dimethylformamide as a catalyst . This approach utilizes nucleophilic aromatic substitution mechanisms where the hydroxyl group at the 4-position is replaced by chlorine . Dimethylformamide is added dropwise to a suspension of 6,7-dimethoxyquinazolin-4-one in thionyl chloride, followed by reflux for 3-6 hours to form a homogeneous solution . Excess thionyl chloride is removed via vacuum distillation, and the residue is azeotroped with toluene to eliminate residual reagents .

Phosphorus oxychloride serves as an alternative chlorinating agent, particularly effective in non-polar solvents like toluene or sulfolane . This method is favored for scalability and reduced side reactions . Phosphorus oxychloride is added to a suspension of the quinazolinone precursor in toluene or sulfolane, with the mixture stirred at 120°C for 1-6.5 hours . After cooling, excess phosphorus oxychloride is removed via distillation, and the residue is neutralized with ice water .

Bioinspired catalytic systems utilizing laccase in combination with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone represent an innovative approach for quinazolinone synthesis [10]. The laccase/2,3-dichloro-5,6-dicyano-1,4-benzoquinone cooperative catalytic system achieves quinazolinone synthesis in 80-95% yield using air or oxygen as ideal oxidants in aqueous media at ambient temperature [10]. The aerobic oxidative cyclization reactions occur in two steps: chemical cyclization followed by chemoenzymatic oxidation [10]. These methods are environmentally friendly, efficient, and practical due to the use of oxygen as an oxidant, laccase as an eco-friendly biocatalyst, aqueous media as the solvent, and absence of toxic transition metals and halide catalysts [10].

Purification Techniques and Yield Optimization Strategies

Purification methodologies for N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine require careful consideration of the compound's physicochemical properties and stability characteristics [11]. The compound should be stored in airtight containers under inert gas atmosphere (nitrogen) to prevent hydrolysis of the chloro group . Desiccants such as silica gel are recommended due to its hygroscopic nature, with storage temperatures below -20°C ideal for long-term stability .

Recrystallization represents the primary purification methodology, with solvent selection critically influencing both yield and polymorphic outcome [12]. High-performance liquid chromatography with a C18 column using acetonitrile/water gradient systems demonstrates excellent separation characteristics, showing a single peak at 9.2 minutes retention time, indicating purity greater than 99% . The analytical validation employs 1H nuclear magnetic resonance spectroscopy in dimethyl sulfoxide-d6, showing characteristic signals at δ 8.72 (s, 1H, NH), 7.85–7.40 (m, 4H, Ar-H), and 4.10 (s, 6H, OCH₃) . Liquid chromatography-mass spectrometry confirms the molecular formula C₁₆H₁₄ClN₃O₂ with m/z 315.76 [M+H]⁺ .

Yield optimization strategies encompass multiple approaches including solvent-free nitration, catalytic hydrogenation, and microwave-assisted amination . Replacing trichloromethane with melt-phase nitration at 50°C reduces solvent use by 40% while maintaining 75% yield . Substituting iron powder with palladium on carbon in the reduction step increases yield to 90% and reduces reaction time to 1 hour . Microwave irradiation at 150°C for 30 minutes during the amination step improves coupling efficiency between 2-chloro-6,7-dimethoxyquinazolin-4-amine and 3-chloroaniline, achieving 85% yield .

The optimization of reaction conditions for carbon-nitrogen bond formation typically employs 2-propanol and dimethylformamide as solvents [13]. Triethylamine addition to stirred mixtures of chloroquinazoline derivatives and phosphoryl chloride in round-bottomed flasks, followed by reflux for 5 hours, represents standard methodology [14]. Ice-cold water addition to reaction mixtures facilitates product extraction with chloroform, with combined organic layers washed with aqueous sodium bicarbonate solution, dried over sodium sulfate, filtered, and evaporated under reduced pressure [14]. Crude products are typically recrystallized from ethanol to afford purified compounds in 85% yield [14].

Advanced purification methodologies include 4-dimethylaminopyridine-catalyzed one-pot synthesis approaches using di-tert-butyl dicarbonate [15]. Optimal solvents for heterocyclization include acetonitrile, with reactions conducted using substrate to reagent ratios of 1:1.5 equivalents of di-tert-butyl dicarbonate and 0.1 equivalent of catalyst [15]. Microwave conditions at 30 minutes provide significant improvements in reaction efficiency compared to conventional heating at reflux for 12 hours or room temperature conditions [15].

Data Summary Table: Synthetic Route Comparison

| Synthetic Route | Starting Material | Key Reagents | Yield (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|---|---|

| Classical Route | 3,4-Dimethoxy benzaldehyde | H₂O₂, HNO₃, POCl₃ | 32-35 | 2-10 hours | 20-90 |

| Veratrole Route | Veratrole | HNO₃, triphosgene, cyanamide | 70 [2] | 1-10 hours | -10 to 120 |

| Microwave-Assisted | 6,7-Dimethoxyquinazolinone | POCl₃, 3-chloroaniline | 85 | 30 minutes | 150 |

| Solvent-Free | 2-Aminobenzonitriles | CO₂, DBU | 97 [6] | 30 minutes | 120 |

| Laccase/DDQ | Benzamides | Laccase, DDQ, O₂ | 80-95 [10] | Ambient | 25 |

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine exhibits characteristic solubility behavior typical of substituted quinazoline derivatives. The compound demonstrates limited water solubility, which can be attributed to its predominantly hydrophobic character arising from the aromatic quinazoline core and the 3-chlorophenyl substituent [1] [2]. However, solubility characteristics vary significantly across different solvent systems.

Aqueous Solubility: The compound shows low to very low solubility in water under ambient conditions [1] [2] [3]. This limited aqueous solubility is consistent with the molecular structure, which contains extensive aromatic systems that favor hydrophobic interactions over hydrogen bonding with water molecules. The presence of two methoxy groups at positions 6 and 7 of the quinazoline ring provides some polar character, but this is insufficient to overcome the overall lipophilic nature of the molecule.

Organic Solvent Solubility: The compound demonstrates variable but generally improved solubility in organic solvents compared to water [2] [4] [5]. In methanol and dimethyl sulfoxide (DMSO), the compound exhibits slight solubility, with enhanced dissolution observed upon heating [6] [7]. Nonpolar organic solvents such as dichloromethane and ethyl acetate provide better solvation than polar protic solvents, indicating that the compound's solubility is governed primarily by hydrophobic interactions rather than hydrogen bonding capabilities [2].

Temperature Effects: Solubility generally increases with temperature across all tested solvent systems [2] [8]. This temperature dependence follows typical thermodynamic principles, where increased thermal energy facilitates molecular dissolution by overcoming intermolecular forces in the solid state. For pharmaceutical applications, this temperature sensitivity suggests that heated dissolution methods may be required for formulation development.

Partition Coefficient Analysis: The calculated LogP value for N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is approximately 3.4, as determined through computational methods [9]. This value places the compound in the moderately lipophilic range, which is favorable for membrane permeation and bioavailability. The XLogP3-AA calculation confirms this value at 3.4 [9], indicating good agreement between different computational approaches.

The partition coefficient data suggests favorable pharmacokinetic properties, as compounds with LogP values in the range of 2-4 typically exhibit optimal membrane permeability without excessive lipophilicity that could lead to poor aqueous solubility or increased plasma protein binding [10] [9]. This LogP value also indicates potential for blood-brain barrier penetration, which is consistent with the known central nervous system activity of many quinazoline derivatives [11].

| Solvent System | Solubility | Temperature Effect | Reference |

|---|---|---|---|

| Water | Low to very low | Increases with temperature | [1] [2] [3] |

| Methanol | Slightly soluble | Increases with heating | [6] [7] |

| DMSO | Slightly soluble | Increases with heating | [6] [7] |

| Ethyl acetate | Better than water | Increases with temperature | [2] |

| Dichloromethane | Better than water | Increases with temperature | [2] |

Thermal Stability and Degradation Kinetics

The thermal behavior of N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine follows patterns typical of substituted quinazoline compounds, exhibiting characteristic decomposition before melting under standard atmospheric conditions.

Thermal Decomposition Profile: While specific melting point data for the target compound is not directly reported, related structural analogs provide valuable insights into expected thermal behavior. The structurally similar 2-chloro-6,7-dimethoxyquinazolin-4-amine demonstrates decomposition in the range of 262-268°C [7] [12], suggesting that N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine likely exhibits thermal decomposition before reaching a distinct melting point.

Predicted Thermal Properties: Based on computational modeling and structural analogy to related quinazoline derivatives, the boiling point is estimated at 374±42°C under standard atmospheric pressure [7] [12]. The flash point is predicted to exceed 180°C, indicating relatively low volatility and reduced fire hazard under normal handling conditions [12].

Stability Under Storage Conditions: The compound demonstrates good thermal stability under recommended storage conditions (room temperature, preferably below 15°C) [13] [14]. Storage in cool, dark environments is essential to prevent thermal degradation and maintain chemical integrity over extended periods [13] [14] [15]. The compound remains stable under normal atmospheric conditions but should be protected from excessive heat and direct sunlight.

Degradation Pathways: Thermal degradation of quinazoline derivatives typically involves several potential pathways. The methoxy groups at positions 6 and 7 may undergo demethylation at elevated temperatures, while the amine linkage to the 3-chlorophenyl group represents another potential site of thermal cleavage. The quinazoline core structure generally exhibits good thermal stability due to its aromatic character and resonance stabilization.

Kinetic Considerations: While specific degradation kinetics data for this compound is not available, studies on related quinazoline derivatives suggest that thermal decomposition follows first-order kinetics with activation energies typical of organic aromatic compounds. The presence of electron-donating methoxy groups may slightly decrease thermal stability compared to unsubstituted quinazolines, while the electron-withdrawing chlorine atom provides some stabilization through electronic effects.

| Thermal Property | Value/Range | Notes | Reference |

|---|---|---|---|

| Melting Point | Not specifically reported | Likely decomposes before melting | [7] [12] |

| Boiling Point | 374±42°C (predicted) | Based on structural analogs | [7] [12] |

| Flash Point | >180°C (predicted) | Low volatility indicated | [12] |

| Storage Temperature | <15°C recommended | Maintain in cool conditions | [13] [14] |

Acid-Base Behavior and Protonation Site Analysis

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine contains multiple nitrogen atoms that can serve as protonation sites, each with distinct basicities influenced by electronic and steric factors within the molecular framework.

Primary Protonation Site: The nitrogen atom at position 1 (N1) of the quinazoline ring represents the most basic site in the molecule [16] [17] [18]. This position benefits from optimal electronic environment and geometric accessibility for protonation. The N1 position in quinazoline derivatives typically exhibits pKa values in the range of 4-6, depending on substituent effects [19] [16] [17]. The presence of electron-donating methoxy groups at positions 6 and 7 increases the electron density on the quinazoline ring system, potentially enhancing the basicity of N1.

Secondary Protonation Site: The nitrogen atom at position 3 (N3) of the quinazoline ring serves as a secondary protonation site [16] [17]. This position is less basic than N1 due to electronic effects and the proximity to the C4 position, which bears the amine substituent. The N3 site becomes relevant under more acidic conditions or in the presence of strong acids.

Tertiary Amine Considerations: The amine nitrogen connecting the quinazoline core to the 3-chlorophenyl group (N4-amine) represents a third potential protonation site. However, this position is significantly less basic due to its involvement in aromatic resonance with both the quinazoline and phenyl ring systems. The electron-withdrawing effect of the chlorine substituent on the phenyl ring further reduces the basicity of this amine nitrogen.

Electronic Effects on Basicity: The two methoxy groups at positions 6 and 7 exert electron-donating effects through both inductive and resonance mechanisms, increasing electron density on the quinazoline ring and enhancing the basicity of N1 and N3 [20] [16]. Conversely, the 3-chlorophenyl substituent acts as an electron-withdrawing group, reducing the electron density at the N4-amine position and decreasing its basicity.

Protonation Effects on Solubility: Protonation significantly affects the physicochemical properties of the compound, particularly aqueous solubility [21] [2]. The formation of protonated species increases hydrophilicity through enhanced hydrogen bonding capabilities and electrostatic interactions with water molecules. This effect is particularly pronounced when protonation occurs at N1, resulting in improved water solubility compared to the neutral form.

pH Stability Considerations: The compound demonstrates stability across a range of pH conditions, with optimal stability observed in neutral to slightly acidic environments [20] [11]. Under highly acidic conditions, multiple protonation events may occur, potentially affecting molecular conformation and stability. Alkaline conditions generally do not pose stability concerns for the quinazoline core structure.

| Protonation Site | Relative Basicity | pKa Estimate | Electronic Effects | Reference |

|---|---|---|---|---|

| N1 (quinazoline) | Highest | ~4-6 | Enhanced by methoxy groups | [16] [17] [18] |

| N3 (quinazoline) | Moderate | ~2-4 | Secondary site | [16] [17] |

| N4 (amine) | Lowest | <2 | Reduced by aromatic resonance | [20] [16] |

Spectroscopic Characterization (FT-IR, NMR, MS)

Comprehensive spectroscopic analysis of N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine provides detailed structural confirmation and insights into molecular properties through multiple analytical techniques.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [22] [23]. The carbon-nitrogen double bond stretching vibrations appear in the range of 1616-1620 cm⁻¹, indicative of the quinazoline aromatic system. Carbon-oxygen stretching vibrations from the methoxy groups are observed around 1210-1216 cm⁻¹, confirming the presence of the 6,7-dimethoxy substitution pattern.

The nitrogen-hydrogen stretching vibrations appear as moderate intensity bands in the region of 3150-3350 cm⁻¹, characteristic of the secondary amine linkage between the quinazoline and phenyl ring systems [22] [23] [24] [25]. Additional aromatic carbon-carbon stretching vibrations are observed in the range of 1500-1570 cm⁻¹, consistent with the polycyclic aromatic structure. The carbon-chlorine stretching vibration appears as a characteristic band around 740-770 cm⁻¹, confirming the presence of the chlorine substituent on the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) analysis reveals distinct signal patterns that confirm the molecular structure and substitution pattern [22] [23]. The aromatic protons appear in the range of 7.0-8.5 ppm, with the quinazoline H-2 proton typically appearing as the most downfield signal around 8.5-9.0 ppm due to the electron-deficient nature of this position.

The methoxy groups at positions 6 and 7 produce characteristic singlet signals in the range of 3.8-4.0 ppm, with integration corresponding to six protons (two OCH₃ groups) [22] [23]. The protons on the 3-chlorophenyl ring appear as a complex multiplet pattern in the aromatic region, with coupling patterns diagnostic of meta-substitution on the benzene ring.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides additional structural confirmation through characteristic carbon resonances [22] [23]. The aromatic carbon atoms appear in the range of 100-170 ppm, with the electron-rich carbons bearing methoxy substituents appearing at higher field compared to the electron-deficient quinazoline carbons. The methoxy carbon atoms produce characteristic signals around 56 ppm, consistent with aliphatic carbons bonded to oxygen in aromatic methyl ether systems.

Mass Spectrometry (MS) Analysis: Electrospray ionization mass spectrometry (ESI-MS) produces a characteristic molecular ion peak at m/z 316-317 [M+H]⁺, confirming the molecular formula C₁₆H₁₄ClN₃O₂ and molecular weight of 315.76 Da [26] [22]. The isotope pattern shows the characteristic M+2 peak due to the presence of chlorine, with intensity approximately one-third of the molecular ion peak, consistent with the natural abundance of ³⁷Cl.

Fragmentation patterns in tandem mass spectrometry provide additional structural information through loss of characteristic fragments. Common fragmentation pathways include loss of methyl radicals from the methoxy groups (loss of 15 Da) and loss of the chlorinated phenyl fragment, producing diagnostic ions that confirm the substitution pattern and connectivity.

Fluorescence Spectroscopy: The compound exhibits intrinsic fluorescence properties characteristic of quinazoline derivatives [20]. This fluorescence is environmentally sensitive, making it valuable for studying molecular interactions and binding events. The fluorescence properties arise from the extended π-conjugation system of the quinazoline core, with the emission characteristics influenced by the electron-donating methoxy substituents and the electron-withdrawing chlorophenyl group.

The fluorescence quantum yield and emission wavelength are sensitive to solvent polarity and pH, reflecting changes in the electronic structure upon environmental perturbation. This environmental sensitivity makes the compound useful as a spectroscopic probe for studying drug-target interactions and molecular recognition events in biological systems.

| Spectroscopic Technique | Key Features | Diagnostic Information | Reference |

|---|---|---|---|

| FT-IR | C=N (1616-1620 cm⁻¹), C-O (1210-1216 cm⁻¹) | Functional group confirmation | [22] [23] |

| ¹H-NMR | Aromatic H (7.0-8.5 ppm), OCH₃ (3.8-4.0 ppm) | Substitution pattern confirmation | [22] [23] |

| ¹³C-NMR | Aromatic C (100-170 ppm), OCH₃ C (~56 ppm) | Structural connectivity | [22] [23] |

| MS | [M+H]⁺ at m/z 316-317 | Molecular weight confirmation | [26] [22] |

| Fluorescence | Environmentally sensitive emission | Useful for binding studies | [20] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Related CAS

170449-18-0 (mono-hydrochloride)

153436-53-4 (Parent)

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Normal vitreous promotes angiogenesi via the epidermal growth factor receptor

Mengling You, Xiaobo Xia, Haibo Li, Jiayu Wu, Rong Rong, Zhou Zeng, Kun Xiong, Jufang Huang, Luosheng Tang, Hetian Lei, Wenyi Wu, Dan JiPMID: 32910506 DOI: 10.1096/fj.201902862RRR

Abstract

Vitreous, a transparent tissue in our body, contains anti-angiogenesis factors. Our previous work reported that vitreous activates the signaling pathway of epidermal growth factor receptor (EGFR), which plays a critical role in angiogenesis. The aim of this study was to determine the role of EGFR in vitreous-induced angiogenesis-related cellular responses in vitro. Using a pharmacologic and molecular approach, we found that vitreous increased proliferation and migration via EGFR in human umbilical vein endothelial cells (HUVECs). Furthermore, we demonstrated that vitreous promoted tube formation via EGFR in HUVECs. Subsequently, depletion of EGFR using CRISPR/Cas9 and blockage with EGFR inhibitor AG1478 suppressed vitreous-induced Akt activation and cell proliferation, migration, and tube formation in HUVECs. The significance of the angiogenic effect derived from vitreous demonstrates the importance of vitreous in the ocular physiology and the pathobiology of angiogenesis-related ophthalmic diseases, such as proliferative diabetic retinopathy.Stimulation of neuroendocrine differentiation in prostate cancer cells by GHRH and its blockade by GHRH antagonists

Laura Muñoz-Moreno, María J Carmena, Andrew V Schally, Juan C Prieto, Ana M BajoPMID: 31312936 DOI: 10.1007/s10637-019-00831-2

Abstract

Prostate cancer is the second leading cause of cancer-related deaths among men in developed countries. Neuroendocrine prostate cancer, in particular, is associated with an aggressive phenotype and a poor prognosis. Neuroendocrine cells produce and secrete peptide hormones and growth factors in a paracrine/autocrine manner which promote the progression of the disease. Recent studies have demonstrated that extracellular vesicles or exosomes are released by prostate cancer cells, supporting the spread of prostate cancer. Hence, the aim of this study was to investigate the effect of growth hormone-releasing hormone (GHRH) on neuroendocrine differentiation (NED) in the androgen-dependent prostate cancer cell line LNCaP and the molecular mechanisms underlying these effects. GHRH induced an increase in the percentage of neurite-bearing cells and in the protein levels of Neuron-Specific Enolase. Both effects were blocked by the GHRH receptor antagonist MIA-690. In addition, pretreatment of these cells with the calcium chelator BAPTA, the EGFR inhibitor AG-1478 or the HER2 inhibitor AG-825 reduced the effect of GHRH, suggesting that the GHRH-induced stimulation of NED involves calcium channel activation and EGFR/HER2 transactivation. Finally, PC3-derived exosomes led to an increase in NED, cell proliferation and cell adhesion. Altogether, these findings suggest that GHRH antagonists should be considered for in the management of neuroendocrine prostate cancer.Gold Nanoparticles Enhance EGFR Inhibition and Irradiation Effects in Head and Neck Squamous Carcinoma Cells

Masahiko Kashin, Yasumasa Kakei, Shun Teraoka, Takumi Hasegawa, Akinobu Yamaguchi, Takao Fukuoka, Ryohei Sasaki, Masaya AkashiPMID: 33204681 DOI: 10.1155/2020/1281645

Abstract

Cetuximab, an epidermal growth factor receptor inhibitor (EI), is currently the only targeted molecular therapy used in combination with radiotherapy for head and neck squamous cell carcinoma (HNSCC). Gold nanoparticles (AuNPs) are expected to enhance radiotherapy effects in cancers. To investigate whether AuNPs combined with AG1478, an EI, enhanced irradiation effects on HNSCC cells, we first examined AG1478 adsorption on AuNP surfaces, using surface-enhanced Raman scattering, which indicated an adsorption equilibrium of AG1478 to AuNPs. We then used transmission electron microscopy to find internalization rates of AuNP alone and AuNP+AG1478; we found that intracellular uptake of AuNP alone and AuNP+AG1478 did not significantly differ. We compared cell numbers, proliferation, apoptosis, and migration between control cells and those treated with or without 60 nm AuNP (1.0 nM), AG1478 (0.5M), and irradiation (4 Gy). We found that AuNP+AG1478 inhibited proliferation more than AG1478 alone; the combination of irradiation+AuNP+AG1478 significantly reduced total cell numbers compared with the combination of irradiation+AuNP; AuNP+AG1478 increased apoptotic reaction to irradiation; the combinations of AuNP+AG1478 and irradiation+AuNP induced more apoptosis than AG1478+irradiation. Whereas AuNP+AG1478 enhanced cytotoxicity in human HNSCC cells by inhibiting proliferation, irradiation+AuNP enhanced cytotoxicity by inducing apoptosis.

EGFR inhibitor AG1478 blocks the formation of 3D structures mainly through ERK signaling pathway in Matrigel-induced 3D reconstruction of eccrine sweat gland-like structures

Liyun Chen, Lijie Du, Lei Zhang, Sitian Xie, Xiang Zhang, Haihong LiPMID: 32219645 DOI: 10.1007/s10735-020-09869-6

Abstract

EGFR signaling plays important roles in the development of eccrine sweat glands. We previously demonstrate that Matrigel induces eccrine sweat gland cells to reconstruct the three-dimensional (3D) structures of eccrine sweat glands, but the mechanisms are still unknown. In the study, eccrine sweat gland cells were cultured within a 3D Matrigel, and EGFR inhibitor AG1478, or MEK1/2 inhibitor U0126, were added to the medium respectively. The morphology of the 3D-reconstructed eccrine sweat gland-like structures was observed, the localization of phospho-EGFR was detected, and protein levels of EGFR, phospho-EGFR, phospho-JAK, phospho-AKT and phospho-ERK were examined. The results showed that cells treatment with AG1478 from Day 0 of 3D cultures blocked formation of spheroid-like structures. AG1478 administration caused reduced phospho-EGFR, concomitant with downregulation of phospho-ERK1/2, but not phospho-JAK or phospho-AKT. Phospho-EGFR and phospho-ERK were reduced, and only a small number of 3D-structures were formed following treatment with U0126. We conclude that EGFR plays important roles in Matrigel-induced 3D structures of eccrine sweat gland-like structures, and ERK1/2 signaling is responsible, at least in part, for the effect of EGFR.TNF-α-induced sympathetic excitation requires EGFR and ERK1/2 signaling in cardiovascular regulatory regions of the forebrain

Shun-Guang Wei, Yang Yu, Robert B FelderPMID: 33337962 DOI: 10.1152/ajpheart.00606.2020

Abstract

Peripherally or centrally administered TNF-α elicits a prolonged sympathetically mediated pressor response, but the underlying molecular mechanisms are unknown. Activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in cardiovascular regions of the brain has recently been recognized as a key mediator of sympathetic excitation, and ERK1/2 signaling is induced by activation of epidermal growth factor receptor (EGFR) tyrosine kinase activity. The present study examined the role of EGFR and ERK1/2 signaling in the sympathetic response to TNF-α. In urethane-anesthetized rats, intracarotid artery injection of TNF-α increased phosphorylation of EGFR and ERK1/2 in the subfornical organ (SFO) and the hypothalamic paraventricular nucleus (PVN); upregulated the gene expression of excitatory mediators in SFO and PVN; and increased blood pressure (BP), heart rate (HR), and renal sympathetic nerve activity (RSNA). A continuous intracerebroventricular infusion of the selective EGFR tyrosine kinase inhibitor AG1478 or the ERK1/2 inhibitor PD98059 significantly attenuated these responses. Bilateral PVN microinjections of TNF-α also increased phosphorylated ERK1/2 and the gene expression of excitatory mediators in PVN, along with increases in BP, HR, and RSNA, and these responses were substantially reduced by prior bilateral PVN microinjections of AG1478. These results identify activation of EGFR in cardiovascular regulatory regions of the forebrain as an important molecular mediator of TNF-α-driven sympatho-excitatory responses and suggest that EGFR activation of the ERK1/2 signaling pathway plays an essential role. These mechanisms likely contribute to sympathetic excitation in pathophysiological states like heart failure and hypertension, in which circulating and brain TNF-α levels are increased.Proinflammatory cytokines contribute to the augmented sympathetic nerve activity in hypertension and heart failure, but the central mechanisms involved are largely unknown. The present study reveals that TNF-α transactivates EGFR in the subfornical organ and the hypothalamic paraventricular nucleus to initiate ERK1/2 signaling, upregulate the gene expression of excitatory mediators, and increase sympathetic nerve activity. These findings identify EGFR as a gateway to sympathetic excitation and a potential target for intervention in cardiovascular disease states.

Epidermal Growth Factor Stimulates Transforming Growth Factor-Beta Receptor Type II Expression In Corneal Epithelial Cells

Daisy Y Shu, Audrey E K Hutcheon, James D Zieske, Xiaoqing GuoPMID: 31147562 DOI: 10.1038/s41598-019-42969-2

Abstract

We previously demonstrated that inhibition of epidermal growth factor receptor (EGFR) slowed corneal epithelial migration. Here we examine the effect of EGF on transforming growth factor-beta receptor II (TGF-βRII) in a corneal wound-healing model and primary human corneal epithelial cells (pHCE). Corneal debridement wounds were made and allowed to heal ± Tyrphostin AG1478 (EGFR inhibitor), and assayed for EGFR activation and EGFR and TGF-βRII localization. Primary HCE were treated with EGF ± U0126 (MEK inhibitor) and assayed for TGF-βRII expression. EGFR activation was maximal 15 minutes after wounding and localized in the migrating epithelial cells. TGF-βRII localization was also observed in the migrating epithelium and was reduced when EGFR was blocked. When pHCE were treated with EGF for 6 hours, the cells produced enhanced levels of TGF-βRII, which was blocked by U0126. Downstream signaling pathways of MEK (p38and ERK1/2

) were then examined, and TGF-β1 and EGF were found to have differential effects on the phosphorylation of p38 and ERK1/2, with TGF-β1 upregulating p-p38 but not pERK1/2 and EGF upregulating pERK1/2 but not p-p38. Taken together, these data indicate that EGF stimulates TGF-βRII through ERK1/2 and EGFR signaling, suggesting interplay between EGF- and TGF-β-signaling pathways during corneal wound repair.

Pulmonary fibrosis distal airway epithelia are dynamically and structurally dysfunctional

Ian T Stancil, Jacob E Michalski, Duncan Davis-Hall, Hong Wei Chu, Jin-Ah Park, Chelsea M Magin, Ivana V Yang, Bradford J Smith, Evgenia Dobrinskikh, David A SchwartzPMID: 34315881 DOI: 10.1038/s41467-021-24853-8

Abstract

The airway epithelium serves as the interface between the host and external environment. In many chronic lung diseases, the airway is the site of substantial remodeling after injury. While, idiopathic pulmonary fibrosis (IPF) has traditionally been considered a disease of the alveolus and lung matrix, the dominant environmental (cigarette smoking) and genetic (gain of function MUC5B promoter variant) risk factor primarily affect the distal airway epithelium. Moreover, airway-specific pathogenic features of IPF include bronchiolization of the distal airspace with abnormal airway cell-types and honeycomb cystic terminal airway-like structures with concurrent loss of terminal bronchioles in regions of minimal fibrosis. However, the pathogenic role of the airway epithelium in IPF is unknown. Combining biophysical, genetic, and signaling analyses of primary airway epithelial cells, we demonstrate that healthy and IPF airway epithelia are biophysically distinct, identifying pathologic activation of the ERBB-YAP axis as a specific and modifiable driver of prolongation of the unjammed-to-jammed transition in IPF epithelia. Furthermore, we demonstrate that this biophysical state and signaling axis correlates with epithelial-driven activation of the underlying mesenchyme. Our data illustrate the active mechanisms regulating airway epithelial-driven fibrosis and identify targets to modulate disease progression.Expression and pharmacological inhibition of TrkB and EGFR in glioblastoma

Kelly V Pinheiro, Amanda Thomaz, Bárbara Kunzler Souza, Victoria Anne Metcalfe, Natália Hogetop Freire, André Tesainer Brunetto, Caroline Brunetto de Farias, Mariane Jaeger, Victorio Bambini, Christopher G S Smith, Lisa Shaw, Rafael RoeslerPMID: 32862352 DOI: 10.1007/s11033-020-05739-2